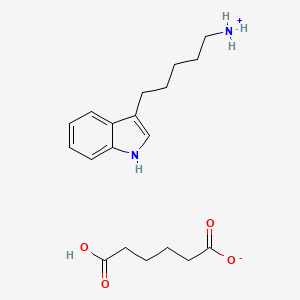
Acetamide, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)- is a chemical compound with the molecular formula C18H25NO5 It is known for its unique structure, which includes a cyclohexyl group and a trimethoxybenzoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)- typically involves the reaction of 3,4,5-trimethoxybenzoic acid with cyclohexylamine. The process can be carried out under mild conditions using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.
Mécanisme D'action
The mechanism of action of Acetamide, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)- involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest at the mitosis phase. This disruption of the cell cycle ultimately induces apoptosis in cancer cells. Additionally, the compound can modulate the expression of various proteins involved in cell survival and apoptosis pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamides: These compounds also contain the benzoyl moiety and exhibit similar biological activities.
Uniqueness
Acetamide, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)- is unique due to its specific combination of the cyclohexyl group and the trimethoxybenzoyl moiety. This structural arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
23771-18-8 |
|---|---|
Formule moléculaire |
C18H25NO5 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N-cyclohexyl-3-oxo-3-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C18H25NO5/c1-22-15-9-12(10-16(23-2)18(15)24-3)14(20)11-17(21)19-13-7-5-4-6-8-13/h9-10,13H,4-8,11H2,1-3H3,(H,19,21) |
Clé InChI |
DHOWHOSWMZQMPZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






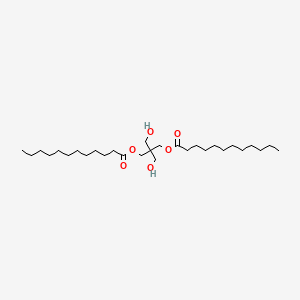
![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)
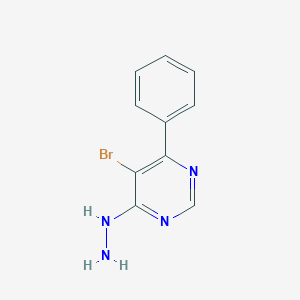

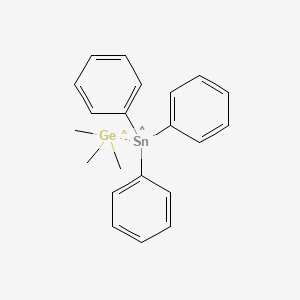
![Ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate](/img/structure/B13746416.png)

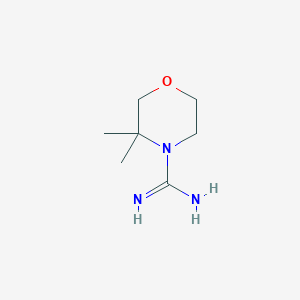
![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)
